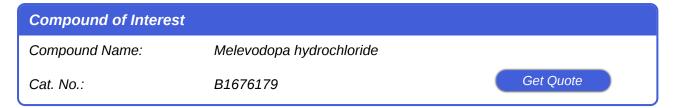


Melevodopa hydrochloride solubility in aqueous and organic solvents

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An In-depth Technical Guide to the Solubility of Melevodopa Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melevodopa hydrochloride (levodopa methyl ester hydrochloride, LDME), is the methyl ester prodrug of levodopa, the most widely used and effective treatment for Parkinson's disease.[1] [2] A primary limitation of levodopa is its low aqueous solubility (approximately 5.0 mg/mL), which can impact formulation strategies and bioavailability.[1] Melevodopa hydrochloride was developed to overcome this challenge, exhibiting significantly higher water solubility—reportedly 250 times greater than levodopa—making it a promising candidate for liquid formulations and potentially improving absorption.[1][2][3] This technical guide provides a detailed overview of the solubility of melevodopa hydrochloride in various aqueous and organic solvents, outlines the experimental protocols for its determination, and visualizes key processes relevant to its study.

Quantitative Solubility Data

The solubility of **melevodopa hydrochloride** is influenced by the solvent and its polymorphic form. A study by Kiss et al. (2021) investigated the solubility of two different crystal forms, designated LDME-I (the starting commercial material) and LDME-II (a new polymorph obtained after recrystallization). The solubility of both forms generally increases with the polarity of the solvent.[1]



Table 1: Solubility of Melevodopa Hydrochloride Polymorphs at 25 °C[1]

Solvent	Polarity Index	Solubility of LDME-I (mg/mL)	Solubility of LDME- II (mg/mL)
Water	9.0	912	614
Methanol (MeOH)	6.6	232	303
Ethanol (EtOH)	5.2	105	31.8

Additionally, qualitative and semi-quantitative data are available for other solvents:

- Dimethyl Sulfoxide (DMSO): **Melevodopa hydrochloride** is highly soluble in DMSO, with concentrations of 50 mg/mL and 100 mg/mL being reported as achievable.[4][5]
- Water (General): Various sources confirm high water solubility, with one reporting a value of 50 mg/mL.[5]

Experimental Protocols Solubility Determination via UV-Vis Spectrophotometry

This protocol details the method used to quantify the solubility of **melevodopa hydrochloride** in different solvents.[1][6]

Objective: To determine the saturation solubility of **melevodopa hydrochloride** in a given solvent at a constant temperature.

Materials and Equipment:

- Melevodopa hydrochloride (LDME)
- Solvents of interest (e.g., Water, Methanol, Ethanol)
- UV-Vis Spectrophotometer
- Analytical balance



- Volumetric flasks
- Pipettes
- Syringe filters (for sample clarification)
- Thermostatic shaker or incubator

Methodology:

- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of **melevodopa hydrochloride** with known concentrations (e.g., 0.01-0.1 mg/mL) in each solvent to be tested.
 - Measure the absorbance of each standard solution at the quantification wavelength of 280 nm using the respective solvent as a blank.
 - Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
- Sample Preparation (Shake-Flask Method):
 - Add an excess amount of melevodopa hydrochloride to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.
 - Agitate the suspension at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.
- Sample Analysis:
 - After equilibrium, allow the suspension to settle.
 - Carefully withdraw a sample from the supernatant.
 - Filter the sample to remove any undissolved solid particles.





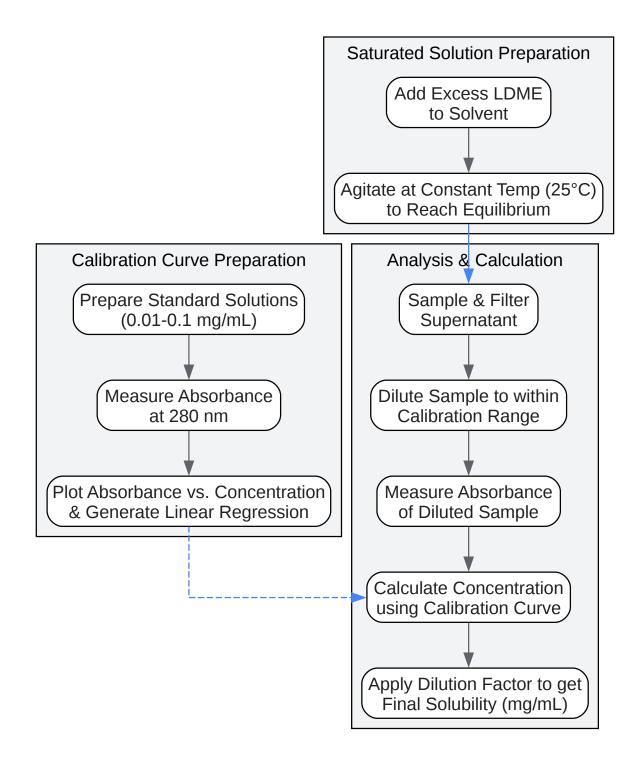


- Dilute the clear, saturated solution with the same solvent to a concentration that falls within the range of the previously prepared calibration curve.[1]
- Measure the absorbance of the diluted sample at 280 nm.

• Calculation:

- Use the absorbance value and the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.
- Multiply this concentration by the dilution factor to determine the saturation solubility of melevodopa hydrochloride in the solvent.





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Caption: Workflow for Spectrophotometric Solubility Determination.

Crystallization Protocols for Polymorph Generation

Foundational & Exploratory





Different crystalline forms (polymorphs) of an active pharmaceutical ingredient can exhibit different physicochemical properties, including solubility. The following methods were used to produce the LDME-II polymorph from the commercial LDME-I.[1]

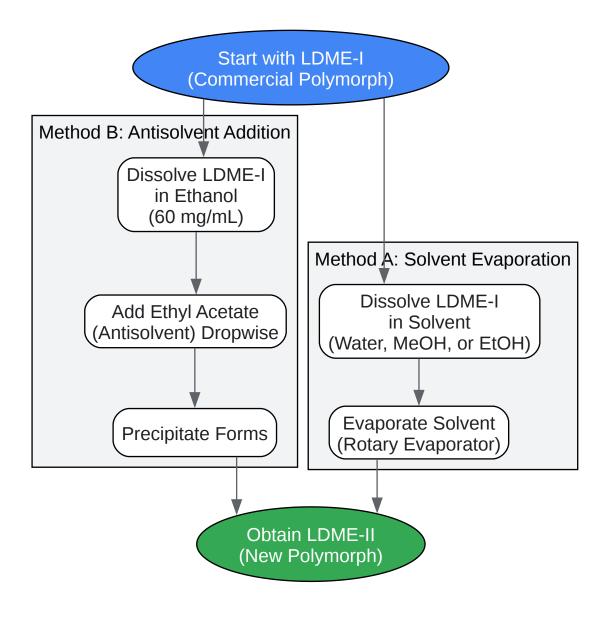
A. Solvent Evaporation Method:

- Dissolve melevodopa hydrochloride in a selected solvent (e.g., water, methanol, or ethanol). A concentration of 20 mg in 5 mL was used.[1]
- Use a rotary evaporator at an elevated temperature and decreased pressure to evaporate the solvent.[1]
- The resulting solid product is the LDME-II polymorph.

B. Antisolvent Addition Method:

- Dissolve **melevodopa hydrochloride** in a suitable solvent in which it is highly soluble (e.g., 60 mg/mL in ethanol).[1]
- While stirring continuously, add an antisolvent (a solvent in which the compound is poorly soluble, e.g., ethyl acetate) dropwise to the solution.[1]
- The addition of the antisolvent causes the melevodopa hydrochloride to precipitate out of the solution as the LDME-II polymorph.
- The resulting suspension is filtered to isolate the solid product.





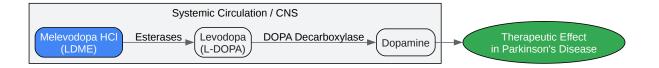
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Caption: Crystallization workflows to produce the LDME-II polymorph.

Biochemical Pathway Context

Melevodopa hydrochloride serves as a prodrug for levodopa, which is the direct metabolic precursor to dopamine. Its therapeutic action is rooted in its ability to cross the blood-brain barrier and be converted into dopamine within the central nervous system, thereby replenishing the deficient neurotransmitter levels characteristic of Parkinson's disease.





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Caption: Simplified biochemical pathway of **Melevodopa Hydrochloride**.

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